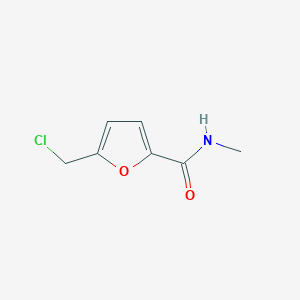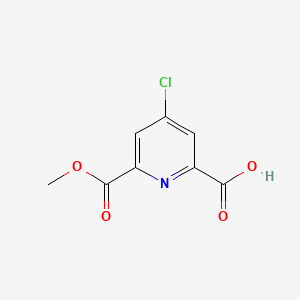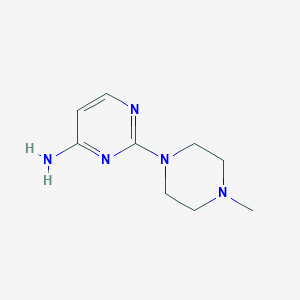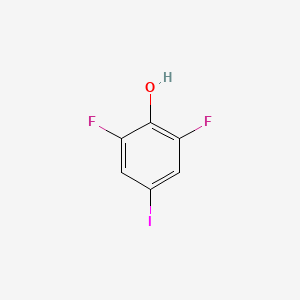![molecular formula C14H10ClN3O B1418902 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1154704-31-0](/img/structure/B1418902.png)
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Übersicht
Beschreibung
The compound “4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives has been a topic of considerable research. Oxadiazoles can be synthesized from 4-chlorobenzoic acid through a series of steps including esterification, hydrazination, salt formation, and cyclization . The resulting compound can then be further modified to create specific derivatives .Molecular Structure Analysis
Oxadiazoles, including “4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline”, are five-membered heterocyclic compounds that consist of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific structure of the compound. For instance, quinazolinone and quinazoline derivatives, which are similar to oxadiazole derivatives, have been found to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Oxadiazole derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives, which share a similar structural motif to our compound of interest, have shown inhibitory activity against influenza A and other viruses . The presence of the oxadiazole ring can contribute to the compound’s ability to interact with viral proteins and inhibit their function.
Anti-inflammatory Activity
The oxadiazole nucleus is known to possess anti-inflammatory properties. This is due to its ability to modulate biological pathways that lead to inflammation. As such, the compound may be useful in the development of new anti-inflammatory drugs .
Anticancer Properties
Indole and oxadiazole derivatives have been explored for their anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. The chlorophenyl group in the compound could potentially enhance its anticancer properties by affecting the cell cycle or inducing apoptosis .
Antimicrobial Effects
The structural features of oxadiazoles, including the one in our compound, are conducive to antimicrobial activity. They can interfere with bacterial cell wall synthesis or disrupt essential enzymes, making them candidates for antibacterial and antifungal drug development .
Anticonvulsant Applications
Compounds containing the oxadiazole ring have shown promise as anticonvulsants. They may modulate neurotransmitter release or receptor activity in the central nervous system, which can help in controlling seizures .
Antidiabetic Potential
Oxadiazole derivatives have been investigated for their potential to treat diabetes. They may influence insulin release or improve insulin sensitivity, which are crucial factors in managing blood glucose levels .
Zukünftige Richtungen
The future directions for the study of “4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, there is significant potential for the development of new pharmaceutical compounds .
Wirkmechanismus
Target of Action
Oxadiazole derivatives, which include this compound, are known to exhibit a broad range of biological activities . They have been studied for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Mode of Action
For instance, they can form oximes or hydrazones when they react with aldehydes and ketones .
Biochemical Pathways
For example, some oxadiazole derivatives have been found to be involved in the base excision repair (BER) pathway .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Eigenschaften
IUPAC Name |
4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14-17-13(18-19-14)9-5-7-10(16)8-6-9/h1-8H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQGBJFOKQUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
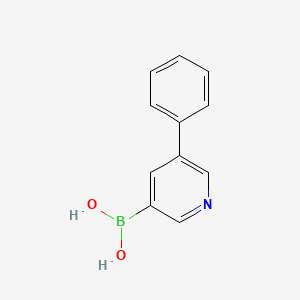
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)

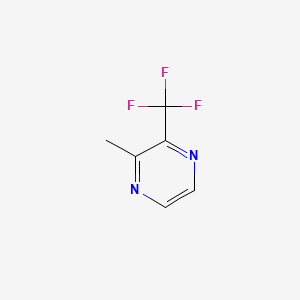
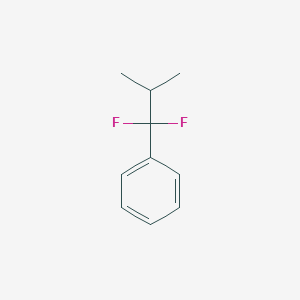

![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
